3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This compound features a unique molecular structure that includes multiple functional groups, making it of interest for various scientific investigations.
The compound can be sourced from chemical suppliers such as Sigma-Aldrich and BenchChem, which provide it for research purposes. Its synthesis and characterization have been documented in various scientific publications, highlighting its relevance in chemical and biological studies.
This compound falls under the category of carboxamides and thiophene derivatives. It is classified based on its structural components, including the benzothiophene core, dichloro substituents, and the dioxidotetrahydrothiophene moiety.
The synthesis of 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide typically involves several key steps:
Industrial production may utilize continuous flow reactors and optimized reaction conditions to enhance yield and purity. Advanced purification techniques such as chromatography are essential for meeting industrial standards .
The molecular formula for 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide is with a molecular weight of 474.4 g/mol.
| Property | Value |
|---|---|
| IUPAC Name | 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide |
| InChI | InChI=1S/C19H17Cl2NO3S3/c1-11-5-7... |
| InChI Key | AXXDKENULYEDTO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=C(C4=C(S3)C=CC=C4Cl)Cl |
This compound can undergo various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For instance:
The mechanism of action for 3,4-dichloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-1-benzothiophene-2-carboxamide involves several potential pathways:
The physical properties include:
Relevant chemical properties include:
Further studies are required to fully characterize its stability and reactivity under various conditions.
The compound has several scientific applications:
Research continues to explore its potential across these fields, indicating its significance in ongoing scientific investigations.
CAS No.: 13052-09-0
CAS No.: 32986-79-1
CAS No.: 1192-42-3
CAS No.: 21115-85-5
CAS No.: 39492-88-1